![molecular formula C14H11N3O2 B5526187 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

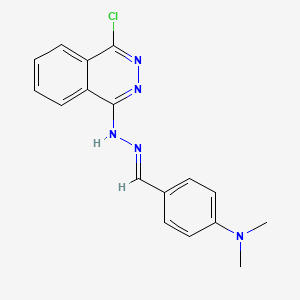

“3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a methoxyphenyl group and a pyridine ring .

Wissenschaftliche Forschungsanwendungen

Green Chemistry Synthesis

This compound can be synthesized using green chemistry principles, which emphasize environmentally friendly methods. The synthesis process can involve oxidative ring closure of a hydrazine intermediate, using sodium hypochlorite as the oxidant and ethanol as a solvent. This approach is clean and avoids the use of hazardous substances .

Biological Activity

Triazolopyridines, a class of compounds to which the mentioned molecule belongs, are known for their biological activity. They have been found to possess antibacterial, antithrombotic, anti-inflammatory, and antiproliferative properties. This makes them valuable for developing new medications and treatments .

Chemosensors

These compounds can also be used as molecular chemosensors for detecting metal ions, anions, and amino acids. Their ability to bind selectively and sensitively to specific molecules makes them useful in chemical analysis and environmental monitoring .

Luminophores Construction

The structural motif of triazolopyridines is utilized in the construction of luminophores. These are compounds that emit light upon excitation and are used in lighting, display technologies, and biological imaging applications .

Anti-inflammatory Agents

Related structures have been synthesized as potential anti-inflammatory agents. The anti-inflammatory activity of these molecules makes them candidates for the development of new anti-inflammatory drugs .

Anticancer Agents

Some derivatives of thiophene, which is structurally similar to the oxadiazole ring in the compound, are used in the synthesis of anticancer agents. This suggests potential applications in cancer treatment research .

Antimicrobial and Antifungal Applications

Previous work has shown that derivatives of 1,3,4-thiadiazol and 1,3,4-oxadiazole, which are related to the compound , have effective control over bacterial and fungal diseases. This points to possible applications in developing antimicrobial and antifungal agents .

Agricultural Chemistry

The structural analogs of the compound have been used in the development of herbicidal agents. This indicates potential applications in agricultural chemistry, where such compounds could be used to control weeds and other unwanted plant growth .

Zukünftige Richtungen

The future research directions for “3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine” and similar compounds could involve further exploration of their potential biological activities, including anticancer properties . Additionally, research could focus on optimizing their synthesis processes and investigating their physical and chemical properties .

Wirkmechanismus

Target of Action

Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They have been found to interact with proteins such as ATF4 and NF-kB .

Mode of Action

Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Related compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Result of Action

Related compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-18-12-7-3-2-6-11(12)13-16-14(19-17-13)10-5-4-8-15-9-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGWJMHVOAQPDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)

![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)